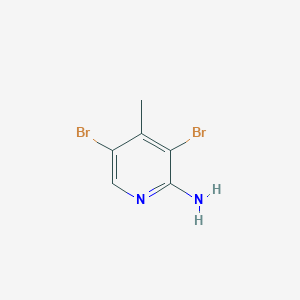

3,5-Dibromo-4-methylpyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dibromo-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGXZSVWYCKUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355835 | |

| Record name | 3,5-Dibromo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-29-3 | |

| Record name | 3,5-Dibromo-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3430-29-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 3,5-Dibromo-4-methylpyridin-2-amine

Introduction

3,5-Dibromo-4-methylpyridin-2-amine is a halogenated pyridine derivative that serves as a crucial building block in medicinal chemistry and materials science.[1][2] Its unique electronic and structural characteristics, imparted by the bromine atoms, the methyl group, and the amine substituent on the pyridine core, make it a versatile intermediate for the synthesis of a wide array of more complex molecules, including pharmaceutical agents and functional materials.[1][3][4] A thorough understanding of its physical properties is paramount for researchers, scientists, and drug development professionals to ensure its effective handling, characterization, and application in synthetic chemistry.

This technical guide provides a comprehensive overview of the core physical properties of this compound, detailing not only the empirical data but also the experimental methodologies for their determination. The causality behind experimental choices is explained to provide actionable insights for laboratory practice.

Molecular Structure and Identity

The foundational step in characterizing any chemical compound is to confirm its structure and identity. The IUPAC name for this compound is this compound, and its structure is depicted below.

Key Identifiers:

Core Physical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing synthetic routes, purification strategies, and formulation processes. The key physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 265.93 g/mol | [5][6][7] |

| Appearance | White to light yellow or off-white solid/crystalline powder. | [2][3][6] |

| Melting Point | 123-124 °C | [8] |

| Boiling Point | 276.5 °C at 760 mmHg (Predicted/Calculated) | [1][7][8] |

| Density | ~2.0 g/cm³ (Predicted/Calculated) | [4][7] |

| Flash Point | 121.0 °C (Predicted/Calculated) | [1][7] |

| Solubility | Generally low solubility in water. Soluble in organic solvents such as dichloromethane and chloroform. | [3] |

| XLogP3 | 2.3 | [5][7] |

Experimental Determination of Physical Properties

To ensure the identity and purity of this compound, a series of analytical techniques are employed. The following sections detail the standard experimental protocols for determining its key physical properties.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Experience: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, while a broad range suggests the presence of impurities. Differential Scanning Calorimetry (DSC) is a highly accurate and reproducible method for determining the melting point and other thermal transitions.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Workflow for Melting Point Determination by DSC

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Spectral Interpretation:

-

¹H NMR: Expect signals corresponding to the aromatic proton, the amine protons, and the methyl protons. The chemical shifts, integration, and coupling patterns will confirm the substitution pattern on the pyridine ring. For example, a reported ¹H NMR spectrum in CDCl₃ shows a singlet at approximately 8.08 ppm (1H), a broad singlet at 4.95 ppm (2H, NH₂), and a singlet at 2.51 ppm (3H, CH₃).[8]

-

¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule, confirming the overall carbon skeleton.

-

Workflow for Structural Confirmation by NMR

Molecular Weight Verification by Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC.

-

Ionization: Employ a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is measured.

-

Data Analysis: The observed m/z is compared to the calculated molecular weight of this compound (265.93 g/mol ). The isotopic pattern resulting from the two bromine atoms will be a characteristic signature.

Workflow for Molecular Weight Verification by MS

Safety and Handling

Based on available safety data, this compound is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

A comprehensive understanding of the physical properties of this compound is essential for its successful application in research and development. The data and experimental protocols outlined in this guide provide a solid foundation for scientists to handle, characterize, and utilize this important chemical intermediate with confidence and precision. The combination of techniques such as DSC, NMR, and MS allows for a self-validating system to confirm the identity and purity of the compound, ensuring the reliability of subsequent experimental work.

References

- ChemicalBook. (n.d.). 3430-25-9 | CAS DataBase.

- PubChem. (n.d.). This compound.

- Pipzine Chemicals. (n.d.). 2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier.

- ChemicalBook. (n.d.). 2-Amino-3,5-dibromo-4-methylpyridine.

- ECHEMI. (n.d.). 2-Amino-3,5-dibromo-4-methylpyridine Formula.

- CymitQuimica. (n.d.). 2-Amino-3,5-dibromo-4-methylpyridine.

- ChemBK. (2024). 2-AMINO-3,5 DIBROMO-4-METHYL PYRIDINE.

- LookChem. (n.d.). Cas 3430-29-3,2-Amino-3,5-dibromo-4-methylpyridine.

- Chem-Impex. (n.d.). 2-Amino-3,5-dibromo-4-methylpyridine.

Sources

- 1. Cas 3430-29-3,2-Amino-3,5-dibromo-4-methylpyridine | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier | Properties, Safety Data & Uses | High Purity Chemical China [pipzine-chem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C6H6Br2N2 | CID 817683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-3,5-dibromo-4-methylpyridine | CymitQuimica [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. 2-Amino-3,5-dibromo-4-methylpyridine | 3430-29-3 [chemicalbook.com]

3,5-Dibromo-4-methylpyridin-2-amine molecular weight and formula

An In-Depth Technical Guide to 3,5-Dibromo-4-methylpyridin-2-amine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in the fields of medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis protocols, key applications, and safety considerations, grounding all information in authoritative scientific data.

Core Compound Profile and Physicochemical Properties

This compound, also known by synonyms such as 2-Amino-3,5-dibromo-4-picoline, is a substituted pyridine derivative.[1] Its structure, featuring two bromine atoms, a methyl group, and an amino group on the pyridine ring, makes it a highly versatile and reactive building block for complex molecular architectures.[1] The strategic placement of these functional groups allows for a wide range of chemical modifications, rendering it invaluable in the synthesis of biologically active molecules and specialized materials.[1][2]

The compound typically appears as a white to light yellow crystalline powder or a yellow solid.[1][3] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₆Br₂N₂ | [1][4] |

| Molecular Weight | 265.93 g/mol | [4][5] |

| Exact Mass | 265.88772 Da | [4][6] |

| CAS Number | 3430-29-3 | [1][4] |

| Appearance | White to light yellow crystalline powder / Yellow solid | [1][3] |

| Boiling Point | 276.5°C at 760 mmHg | [5] |

| Topological Polar Surface Area | 38.9 Ų | [4][6] |

| XLogP3 | 2.3 | [4][6] |

| Storage Conditions | 0-8°C, store locked up in a dry, cool, well-ventilated place | [1][5] |

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of this compound is most commonly achieved through the bromination of a suitable pyridine precursor. The choice of starting material and brominating agent is critical to achieving high yield and purity.

Protocol 1: Bromination of 2-Amino-4-methylpyridine

A prevalent and effective method starts with 2-amino-4-methylpyridine. This protocol leverages the activating effect of the amino group, which directs the electrophilic bromine to the ortho and para positions (positions 3 and 5).

Experimental Protocol:

-

Dissolution & Cooling: Dissolve 2-amino-4-methylpyridine (1.0 eq) in 72% sulfuric acid. The use of a strong acid protonates the pyridine nitrogen, preventing N-bromination and further activating the ring towards electrophilic substitution. Cool the mixture to 0°C in an ice bath to control the reaction's exothermicity.[7]

-

Bromination: Add bromine (1.5 eq) slowly and dropwise to the cooled solution. Maintaining the temperature at 0°C is crucial to prevent side reactions and ensure regioselectivity.[7]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature (25°C) and stir for approximately 18 hours to ensure the reaction proceeds to completion.[7]

-

Work-up and Isolation: Carefully pour the reaction solution into ice water. This quenches the reaction and precipitates the product. Adjust the pH to 10 using a 50% sodium hydroxide solution. The increase in pH deprotonates the aminopyridine, causing the target compound to precipitate as a solid.[7]

-

Purification: Collect the solid product by filtration. The filtrate can be extracted with a solvent like dichloromethane to recover any dissolved product. The organic layers are then combined, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be further purified by column chromatography to yield the final white solid.[7]

Causality and Insights: The choice of fuming sulfuric acid or a high-concentration sulfuric acid serves to moderate the reactivity of bromine and to protonate the starting material, which influences the positions where bromination occurs. The final basic work-up is a standard acid-base extraction procedure to isolate the amine product from the acidic reaction medium.

Applications in Research and Drug Development

This compound is not an end product but a crucial intermediate. Its utility stems from the differential reactivity of its functional groups. The bromine atoms are susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or alkyl groups.[2] The amino group, meanwhile, can be used for amidation or the construction of fused heterocyclic systems.[2]

Key Application Areas:

-

Pharmaceutical Development: This compound is a foundational element in the synthesis of novel therapeutic agents. It serves as a precursor for molecules targeting a range of diseases. For example, it is used in the creation of potential anti-cancer agents and antimicrobial drugs.[1] Pyridine derivatives synthesized from this intermediate are investigated for their ability to interact with specific biological targets, including as IL-8 receptor antagonists, which are relevant in inflammatory diseases.[8]

-

Agrochemicals: In the agricultural sector, it is used to formulate advanced agrochemicals, including potent herbicides and fungicides, contributing to crop protection.[1]

-

Materials Science: The unique electronic properties of the substituted pyridine ring make this compound a valuable component in the development of specialized polymers and coatings, potentially enhancing material durability and resistance to environmental degradation.[1]

Safety, Handling, and Hazard Profile

Due to its reactivity, this compound possesses significant health hazards and must be handled with appropriate precautions in a laboratory setting.

GHS Hazard Classification: The compound is classified as acutely toxic and corrosive.[4]

| Pictogram | GHS Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4)Skin Corrosion (Category 1B)Acute Toxicity, Inhalation (Category 4) | H302: Harmful if swallowed.[4][5]H314: Causes severe skin burns and eye damage.[4][5]H332: Harmful if inhaled.[4] |

Safe Handling and Storage:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5] Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[5]

-

Handling Precautions: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The product should be stored locked up and away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 817683, this compound. Available at: [Link]

-

Pipzine Chemicals (n.d.). 2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier. Available at: [Link]

- Google Patents (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

-

ChemBK (2024). 2-AMINO-3,5 DIBROMO-4-METHYL PYRIDINE. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier | Properties, Safety Data & Uses | High Purity Chemical China [pipzine-chem.com]

- 4. This compound | C6H6Br2N2 | CID 817683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. 2-Amino-3,5-dibromo-4-methylpyridine | 3430-29-3 [chemicalbook.com]

- 8. chembk.com [chembk.com]

A Technical Guide to the Organic Solvent Solubility of 3,5-Dibromo-4-methylpyridin-2-amine for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the solubility of 3,5-Dibromo-4-methylpyridin-2-amine in organic solvents. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes available data with foundational chemical principles to offer a practical framework for scientists in research and drug development. While quantitative solubility data for this compound is not widely published, this guide equips researchers with the predictive tools and experimental protocols necessary to effectively utilize this important chemical intermediate.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting its solubility behavior. The structural features of this compound—a substituted pyridine ring—govern its interactions with various solvents.

The molecule's structure consists of a pyridine ring, which is aromatic and inherently polar due to the nitrogen atom. This is further functionalized with two bromine atoms, a methyl group, and an amino group. The two bulky bromine atoms significantly increase the molecular weight and surface area, while also adding lipophilic character. The amino group, however, is capable of acting as a hydrogen bond donor, and the pyridine nitrogen can act as a hydrogen bond acceptor, introducing potential for specific interactions with protic solvents. The methyl group is a nonpolar, electron-donating group.

A key descriptor for predicting solubility is the partition coefficient, often expressed as LogP. For this compound, the predicted XLogP3 is 2.3[1], indicating a moderate degree of lipophilicity. This suggests that the compound will favor organic solvents over water, a fact corroborated by qualitative observations of its poor water solubility.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3430-29-3 | [2] |

| Molecular Formula | C₆H₆Br₂N₂ | [2] |

| Molecular Weight | 265.93 g/mol | [2] |

| Appearance | Yellow to off-white solid | [3][4] |

| Boiling Point | 276.5 °C at 760 mmHg | [5] |

| XLogP3 | 2.3 | [1] |

Understanding and Predicting Solubility: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a powerful, albeit qualitative, tool for predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Expected Solubility Profile

Based on its structure, this compound is a moderately polar molecule. The presence of the amino group and the pyridine nitrogen allows for hydrogen bonding, while the dibrominated aromatic ring contributes to van der Waals forces and potential dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding. Given the presence of the amino group and the pyridine nitrogen in the solute, moderate to good solubility is expected in lower alcohols. The alkyl chain of the alcohol can interact favorably with the methyl and aromatic parts of the molecule.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Acetone, Ethyl Acetate): These solvents have significant dipole moments but do not donate hydrogen bonds. Dichloromethane and chloroform are frequently cited as good solvents for this compound, which is consistent with the molecule's polarity.[6][7] Acetone and ethyl acetate are also expected to be effective solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the significant polarity of this compound, its solubility in nonpolar solvents is anticipated to be low.

Table 2: Summary of Anticipated and Reported Qualitative Solubility

| Solvent Class | Example Solvents | Predicted Solubility | Reported Qualitative Solubility |

| Polar Protic | Methanol, Ethanol | Moderate to Good | Soluble in ethanol[6] |

| Polar Aprotic | Dichloromethane, Chloroform, Acetone | Good | Soluble in dichloromethane and chloroform[6][7] |

| Nonpolar | Hexane, Toluene | Poor | Not widely reported, expected to be low |

| Aqueous | Water | Poor | Poorly soluble[6] |

Experimental Determination of Solubility: A Practical Guide

Given the absence of published quantitative data, researchers will often need to determine the solubility of this compound in their specific solvent systems. The following section provides a detailed, self-validating protocol for this purpose.

Isothermal Equilibrium Method

This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Caption: Workflow for determining the solubility of a solid compound.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Calibrated pipettes and syringes

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure saturation.

-

Pipette a known volume of the chosen organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least one hour to permit the excess solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a syringe pre-warmed to the experimental temperature.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of your analytical instrument.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve must be generated using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Implications for Drug Development and Synthesis

The solubility of this compound has significant practical implications:

-

Reaction Chemistry: As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its solubility in reaction solvents is paramount for achieving optimal reaction rates and yields.[7] Poor solubility can lead to heterogeneous reaction mixtures and slower, incomplete conversions.

-

Purification: Recrystallization, a common purification technique, is highly dependent on the differential solubility of the compound in a given solvent at different temperatures. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

-

Formulation: For drug development applications, the solubility of any active pharmaceutical ingredient (API) or its precursors is a critical factor influencing bioavailability and the choice of delivery vehicle.

Conclusion

While quantitative solubility data for this compound remains to be systematically published, a robust understanding of its physicochemical properties and the application of fundamental solubility principles provide a strong predictive framework. The compound is expected to be soluble in polar aprotic and polar protic organic solvents and poorly soluble in nonpolar and aqueous media. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This knowledge is essential for the effective application of this versatile building block in both chemical synthesis and the broader field of drug discovery.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Pipzine Chemicals. 3,5-Dibromo-4-methylpyridine | CAS 4182-99-6. [Link]

-

Pipzine Chemicals. 2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier. [Link]

-

ResearchGate. (PDF) 3,5-Dibromo-4-methylpyridine. [Link]

-

ChemBK. 2-AMINO-3,5 DIBROMO-4-METHYL PYRIDINE. [Link]

-

PubChemLite. 3,5-dibromo-2-methylpyridin-4-amine (C6H6Br2N2). [Link]

-

MDPI. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. [Link]

-

Wikipedia. Pyridine. [Link]

Sources

- 1. PubChemLite - 3,5-dibromo-2-methylpyridin-4-amine (C6H6Br2N2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C6H6Br2N2 | CID 817683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 2-Amino-3,5-dibromo-4-methylpyridine | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. 2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier | Properties, Safety Data & Uses | High Purity Chemical China [pipzine-chem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

3,5-Dibromo-4-methylpyridin-2-amine melting point range

An In-depth Technical Guide to the Melting Point of 3,5-Dibromo-4-methylpyridin-2-amine

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the melting point of this compound (CAS No: 3430-29-3), a key intermediate in pharmaceutical chemistry.[1][2] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of the melting point value to explore the underlying physicochemical principles, the critical factors influencing its accurate determination, and a detailed protocol for obtaining reliable and reproducible results.

Core Physicochemical Properties

This compound is a substituted pyridine derivative whose utility in organic synthesis, particularly for creating more complex molecular structures, is significant.[1] Its physical properties are foundational to its handling, purification, and characterization. The melting point stands out as a primary indicator of both identity and purity.[3][4]

A reported melting point for this compound is 123-124 °C .[5] However, as with any crystalline solid, this value is contingent on the sample's purity and the methodology used for its determination. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 3430-29-3 | ChemicalBook[5] |

| Molecular Formula | C₆H₆Br₂N₂ | PubChem[6] |

| Molecular Weight | 265.93 g/mol | PubChem[6] |

| Appearance | White to light yellow crystalline powder | Pipzine Chemicals[1] |

| Melting Point | 123-124 °C | ChemicalBook[5] |

| Boiling Point | 276.5 °C (Predicted) | ChemicalBook, ChemBK[2][5] |

| Density | ~1.99 g/cm³ (Predicted) | ChemicalBook, ChemBK[2][5] |

Below is the chemical structure of the molecule.

Caption: 2D Structure of this compound.

Scientific Principles Governing Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[7] This phase change is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[4] For this compound, several structural features are influential:

-

Intermolecular Forces: The presence of the amine (-NH₂) group allows for hydrogen bonding, a strong type of intermolecular force. Additionally, the polar C-Br and C-N bonds contribute to dipole-dipole interactions. These forces require significant thermal energy to overcome, resulting in a relatively high melting point for a molecule of its size.[8][9]

-

Molecular Size and Packing: Larger molecules generally have higher melting points due to increased van der Waals forces.[8][10] The ability of the molecules to pack efficiently and symmetrically into a crystal lattice also strengthens the intermolecular forces, requiring more energy to disrupt the solid state.[8]

-

The Effect of Impurities: This is the most critical factor from a practical standpoint. Impurities disrupt the uniform crystal lattice structure, weakening the intermolecular forces.[11] This leads to two observable phenomena:

-

Melting Point Depression: The temperature at which melting begins is lowered.[3][11]

-

Melting Point Range Broadening: The transition from solid to liquid occurs over a wider temperature range. A pure compound typically exhibits a sharp melting range of 0.5-2.0 °C, whereas an impure sample will have a broader range.[8][12]

-

Caption: Impact of purity on melting point characteristics.

Synthesis, Purification, and the Origin of Impurities

Understanding the synthesis of this compound provides context for potential impurities. A common method involves the direct bromination of 2-amino-4-methylpyridine using a brominating agent like liquid bromine in sulfuric acid.[2][5]

Synthesis Reaction: 2-amino-4-methylpyridine + 2 Br₂ → this compound

Potential impurities arising from this synthesis can include:

-

Unreacted starting material (2-amino-4-methylpyridine).

-

Monobrominated side products (e.g., 2-amino-3-bromo-4-methylpyridine or 2-amino-5-bromo-4-methylpyridine).[13]

-

Over-brominated or other isomeric byproducts.

To achieve a high degree of purity necessary for a sharp melting point, a robust purification step is essential. The literature describes purification by fast column chromatography after the initial workup, which is effective at separating the desired product from residual reactants and byproducts.[5] The purity of the final white solid is then confirmed by methods such as ¹H NMR and, critically, by melting point analysis.[5]

Authoritative Protocol for Accurate Melting Point Determination

Adherence to a meticulous protocol is non-negotiable for obtaining a melting point value that is both accurate and trustworthy. The following procedure, based on the capillary method, incorporates best practices to minimize common sources of error.[4][7]

Apparatus and Materials

-

Digital Melting Point Apparatus (e.g., Mel-Temp or similar)

-

Thin-walled capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Watch glass

-

The sample of this compound

Sample Preparation: The Foundation of Accuracy

The most common errors in melting point determination stem from improper sample preparation.[12][14]

-

Ensure Purity and Dryness: The sample must be purified (e.g., via recrystallization or chromatography) and thoroughly dried to remove any residual solvents, which act as impurities.

-

Grind to a Fine Powder: If the sample consists of large crystals, they must be crushed into a fine, uniform powder using a mortar and pestle.[14] This prevents air pockets and ensures efficient, uniform heat transfer throughout the sample.[14]

-

Pack the Capillary Tube:

-

Place a small amount of the powdered sample on a clean, dry watch glass.

-

Press the open end of a capillary tube into the powder. A small amount will enter the tube.

-

Invert the tube and tap its sealed bottom gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the bottom.[12][14]

-

The final packed sample height should be no more than 2-3 mm .[7][12] An excessive sample amount is a frequent cause of an artificially broad melting range.[12]

-

Measurement Procedure

The workflow involves a two-stage heating process to balance speed with precision.

Caption: Standard workflow for precise melting point determination.

-

Preliminary (Rough) Measurement: Insert the prepared capillary tube into the apparatus. Heat the sample rapidly, at a rate of 10-20 °C per minute, to quickly determine an approximate melting range.[14] This value is for orientation only and should not be reported as the final result.

-

Accurate Measurement:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the first step.

-

Insert a newly prepared capillary tube with a fresh sample. Never re-melt a sample, as it may have decomposed.

-

Heat rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Crucially, reduce the heating rate to 1-2 °C per minute. [14] This slow rate is the single most important factor for an accurate measurement, ensuring the temperature of the sample and the thermometer are in equilibrium.[11]

-

Observe the sample closely through the eyepiece.

-

Record the temperature (T₁) at which the very first droplet of liquid becomes visible.

-

Continue heating at the slow rate and record the temperature (T₂) at which the last crystal of solid just dissolves into liquid.[10]

-

-

Reporting: The melting point should always be reported as a range from T₁ to T₂. For a pure sample of this compound, this range should be narrow and fall within the expected 123-124 °C literature value.

Conclusion: A Self-Validating System

The melting point determination of this compound is more than a routine measurement; it is a self-validating assessment of purity. A sharp, narrow melting range (≤ 2 °C) that aligns with the literature value provides strong evidence of a high-purity sample.[8] Conversely, a depressed and broad melting range is a definitive indicator of the presence of impurities, signaling the need for further purification. By understanding the underlying chemical principles and adhering strictly to the experimental protocol outlined, researchers can utilize this fundamental technique with confidence to verify the identity and quality of their material.

References

- Kintek Solution. (n.d.). What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab.

- Analytical Testing Labs. (n.d.). Melting Point Determination.

- Sciencing. (2022, March 24). What Factors Affect Melting Point?

- Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- PubChem. (n.d.). This compound.

- University of Calgary. (n.d.). Melting point determination.

- Vernier. (n.d.). Melting Point.

- MIT OpenCourseWare. (2010, February 4). Melting Point | MIT Digital Lab Techniques Manual [Video]. YouTube.

- Mettler Toledo. (n.d.). What is Melting Point?.

- ChemicalBook. (2025, July 24). 2-Amino-3,5-dibromo-4-methylpyridine.

- Pipzine Chemicals. (n.d.). 2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier.

- SlideShare. (2021, September 19). experiment (1) determination of melting points.

- ChemBK. (2024, April 9). 2-AMINO-3,5 DIBROMO-4-METHYL PYRIDINE.

- Guidechem. (n.d.). How to Prepare 2-Amino-5-bromo-4-methylpyridine?.

Sources

- 1. 2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier | Properties, Safety Data & Uses | High Purity Chemical China [pipzine-chem.com]

- 2. 2-AMINO-3,5 DIBROMO-4-METHYL PYRIDINE [chembk.com]

- 3. promptpraxislabs.com [promptpraxislabs.com]

- 4. westlab.com [westlab.com]

- 5. 2-Amino-3,5-dibromo-4-methylpyridine | 3430-29-3 [chemicalbook.com]

- 6. This compound | C6H6Br2N2 | CID 817683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mt.com [mt.com]

- 8. sciencing.com [sciencing.com]

- 9. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab - Kintek Solution [kindle-tech.com]

- 12. ursinus.edu [ursinus.edu]

- 13. guidechem.com [guidechem.com]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Safety and Handling of 3,5-Dibromo-4-methylpyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 3,5-Dibromo-4-methylpyridin-2-amine (CAS No. 3430-29-3).[1][2][3] Aimed at researchers, scientists, and drug development professionals, this document synthesizes critical safety data, outlines detailed protocols for laboratory use, and offers expert insights into the causality behind recommended safety procedures. By integrating authoritative data with practical, field-proven advice, this guide serves as an essential resource for ensuring laboratory safety and procedural integrity when working with this versatile chemical intermediate.

Introduction: Understanding the Compound

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of a variety of organic molecules.[4][5] Its unique structure, featuring a pyridine core with two bromine atoms and an amine group, makes it a versatile building block in the development of pharmaceuticals and agrochemicals.[2][4][5] Specifically, it has been utilized in the synthesis of IL-8 receptor antagonists, which are significant in the study and potential treatment of inflammatory diseases.[6] Given its reactivity and biological potential, a thorough understanding of its safety profile and handling requirements is paramount for all laboratory personnel.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. This data informs storage conditions, handling procedures, and emergency response.

| Property | Value | Source |

| CAS Number | 3430-29-3 | [1][2] |

| Molecular Formula | C₆H₆Br₂N₂ | [1][2][3][6][7] |

| Molecular Weight | 265.93 g/mol | [1][6][7] |

| Appearance | White to light yellow or light brown solid/crystalline powder | [2] |

| Boiling Point | 276.5°C at 760 mmHg | [6][7] |

| Flash Point | 121°C | [6][7] |

| Density | ~2.0 g/cm³ | [7] |

| Solubility | Soluble in some organic solvents like ethanol and acetone; limited solubility in water. | [5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][7] All personnel must be thoroughly familiar with these hazards before commencing any work.

GHS Pictograms:

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below, categorized by prevention, response, storage, and disposal.[1][7]

| Category | Code | Statement |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[1][7] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][7][8] | |

| P264 | Wash skin thoroughly after handling.[1][7][8] | |

| P270 | Do not eat, drink or smoke when using this product.[1][7] | |

| P271 | Use only outdoors or in a well-ventilated area.[1][7][8] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][7][8] | |

| Response | P301+P317 | IF SWALLOWED: Get medical help.[1][7] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][7] | |

| P302+P361+P354 | IF ON SKIN: Take off immediately all contaminated clothing. Immediately rinse with water for several minutes. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][7][8] | |

| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P316 | Get emergency medical help immediately.[7] | |

| P363 | Wash contaminated clothing before reuse.[1][7] | |

| Storage | P405 | Store locked up.[1][7] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][7][8] |

Safe Handling and Personal Protective Equipment (PPE)

Given the corrosive and toxic nature of this compound, a stringent adherence to safe handling protocols is mandatory. The following workflow and PPE recommendations are designed to minimize exposure risk.

Engineering Controls

The primary line of defense is robust engineering controls. All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9] The fume hood should have adequate airflow and be located in an area with controlled traffic. An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[9][10]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for comprehensive protection.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[10][11]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Given that no specific permeation data for this compound is readily available, selecting gloves made of materials like nitrile or neoprene is a prudent starting point. Always inspect gloves for tears or punctures before use and dispose of them after handling the compound.[12]

-

Lab Coat/Apron: A flame-resistant lab coat that fastens securely is mandatory. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

-

Clothing and Footwear: Full-length pants and closed-toe shoes are required.

-

-

Respiratory Protection: For situations where dust generation is unavoidable or if engineering controls are insufficient, a NIOSH/MSHA-approved respirator with particulate filters is necessary.[9][10] A comprehensive respiratory protection program, including fit-testing and cartridge change-out schedules, should be in place.[12]

General Hygiene Practices

-

Avoid the formation of dust and aerosols.[7]

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10][11]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][10][11]

-

Contaminated clothing should be removed immediately and laundered before reuse.[10][11]

Experimental Workflow: A Step-by-Step Protocol

The following diagram and protocol outline a self-validating system for the safe handling of this compound in a typical laboratory setting.

Caption: A typical laboratory workflow for handling this compound.

Detailed Protocol:

-

Preparation:

-

Review Safety Data Sheet (SDS): Before starting any work, thoroughly review the SDS for this compound.

-

Don PPE: Put on all required PPE as detailed in Section 4.2.

-

Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Gather Materials: Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

-

-

Handling:

-

Weighing: Carefully weigh the required amount of the solid compound on a tared weigh boat inside the fume hood. Use a spatula to handle the solid and avoid generating dust.

-

Transfer: Gently transfer the weighed compound into the reaction vessel. If necessary, use a powder funnel to prevent spillage.

-

Reaction: Conduct the chemical reaction as per the experimental protocol. If the reaction is air or moisture-sensitive, ensure it is performed under an inert atmosphere.[9]

-

-

Cleanup and Disposal:

-

Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent, followed by soap and water.

-

Waste Disposal: All solid waste, contaminated consumables (e.g., weigh boats, gloves), and liquid waste must be collected in clearly labeled, sealed hazardous waste containers.[8][10] Chemical waste should be disposed of through a licensed hazardous waste disposal company.[10]

-

Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.

-

Hand Washing: Wash hands thoroughly with soap and water.

-

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][8][10] Some suppliers recommend storage at 0-8°C.[2]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9][10]

-

Stability: The compound is generally stable under recommended storage conditions.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Caption: Decision-making workflow for responding to an exposure event.

First-Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1][7][10] If breathing is difficult or has stopped, provide artificial respiration.[10] Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[10] Seek immediate medical attention.[10]

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[9][10] Remove contact lenses if present and easy to do.[10] Continue rinsing and seek immediate medical attention.[10]

-

Ingestion: If swallowed, rinse mouth with water.[7][10] Do NOT induce vomiting.[7] Call a poison control center or doctor immediately for treatment advice.[9][10]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area.[10] Ensure adequate ventilation.[10] Wear appropriate PPE as described in Section 4.2. Avoid breathing dust and contact with the substance.[11]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.

-

Containment and Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9][10]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[11]

-

Specific Hazards: Thermal decomposition can produce toxic and irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[11][13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10][11]

Conclusion

This compound is a valuable chemical intermediate with significant potential in research and development. However, its hazardous properties necessitate a meticulous and informed approach to safety. By understanding its chemical nature, adhering to stringent handling protocols, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can work with this compound safely and effectively. This guide serves as a critical resource, but it is incumbent upon each user to supplement this information with site-specific training and a commitment to a culture of safety.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: 2-Amino-3,5-dibromo-6-methylpyridine. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-AMINO-3,5 DIBROMO-4-METHYL PYRIDINE. Retrieved from [Link]

-

LookChem. (n.d.). Cas 3430-29-3, 2-Amino-3,5-dibromo-4-methylpyridine. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

- Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

Sources

- 1. This compound | C6H6Br2N2 | CID 817683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-3,5-dibromo-4-methylpyridine | CymitQuimica [cymitquimica.com]

- 4. Cas 3430-29-3,2-Amino-3,5-dibromo-4-methylpyridine | lookchem [lookchem.com]

- 5. 2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier | Properties, Safety Data & Uses | High Purity Chemical China [pipzine-chem.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. americanchemistry.com [americanchemistry.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Safe Handling and Application of 3,5-Dibromo-4-methylpyridin-2-amine for Advanced Research

As a foundational building block in modern medicinal chemistry and agrochemical development, 3,5-Dibromo-4-methylpyridin-2-amine presents both significant opportunities and considerable hazards. Its utility as a key intermediate stems from the reactivity of its substituted pyridine core, which allows for the synthesis of complex, biologically active molecules, including potential anti-cancer agents and IL-8 receptor antagonists.[1][2] However, the very features that make it synthetically valuable also render it a hazardous substance that demands meticulous handling.

This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide researchers, scientists, and drug development professionals with a deeper, scientifically-grounded framework for its safe use. By understanding the causality behind its hazardous properties, laboratory personnel can implement self-validating protocols that ensure both personal safety and experimental integrity.

Section 1: Compound Profile & Physicochemical Properties

This compound is a halogenated pyridine derivative. The presence of two bromine atoms and an amino group on the pyridine ring creates a unique electronic and steric environment, making it a versatile intermediate for further chemical modification.[3] The amino group imparts basic properties, while the bromine atoms are active sites for nucleophilic substitution reactions, a common strategy in drug candidate synthesis.[3]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [4] |

| CAS Number | 3430-29-3 | [1][4] |

| Molecular Formula | C₆H₆Br₂N₂ | [1][4] |

| Molecular Weight | 265.93 g/mol | [4][5] |

| Appearance | White to light yellow crystalline solid/powder | [1][3] |

| Synonyms | 2-Amino-3,5-dibromo-4-picoline |[1][5][6][7] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 108 - 109 °C | [8] |

| Boiling Point | 276.5 °C at 760 mmHg | [2][5] |

| Density | ~2.0 g/cm³ | [5] |

| Flash Point | 121.0 °C | [2][5] |

| Solubility | Limited solubility in water; soluble in select organic solvents like ethanol and acetone. |[3] |

Section 2: Comprehensive Hazard Assessment

This compound is classified under the Globally Harmonized System (GHS) with several potent warnings. Understanding the chemical basis of these hazards is the first step toward mitigating them effectively. The primary signal word is Danger .[4][5]

-

H314: Causes severe skin burns and eye damage. [4][5] This is the most critical hazard. As a substituted amine, the compound can act as a corrosive base. Upon contact with moisture on the skin or in the eyes, it can cause rapid tissue damage. This single hazard classification dictates the necessity for the highest level of dermal and eye protection.

-

H302: Harmful if swallowed. [4][5] Ingestion can lead to acute toxicity.

-

H332: Harmful if inhaled. [4][5] The compound is a solid powder, making the generation of airborne dust during handling a primary route of exposure. Inhalation can cause systemic harm and respiratory tract irritation.

The relationship between these hazards and the required safety controls is not arbitrary. The severity of the corrosive hazard (H314) mandates the use of robust engineering controls and personal protective equipment to prevent any physical contact.

Caption: Hierarchy of hazards and their corresponding mandatory controls.

Section 3: Risk Mitigation Framework

A multi-layered approach, beginning with engineering controls and supplemented by rigorous PPE protocols, is essential.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and solution preparation, must occur within a certified chemical fume hood. This is non-negotiable and serves as the primary barrier to prevent inhalation of harmful dust.

Protocol for Fume Hood Use:

-

Verification: Confirm the fume hood has a current certification sticker.

-

Sash Position: Adjust the sash to the indicated optimal height (often marked with arrows) to ensure proper airflow. Never work with your head inside the hood.

-

Workspace Placement: Conduct all work at least 6 inches (15 cm) inside the plane of the sash to prevent turbulence from disrupting containment.

-

Airflow Integrity: Avoid placing large equipment near the back baffles, as this can obstruct airflow. Keep the area uncluttered.

-

Minimize Dust: Use smooth, deliberate motions when handling the solid to prevent it from becoming airborne.

Personal Protective Equipment (PPE) - A Self-Validating System

Given the severe corrosive nature of this compound, standard laboratory PPE is insufficient. The following ensemble is mandatory.

-

Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required. The H314 warning of severe eye damage necessitates this dual-layer protection.[5][9]

-

Skin Protection:

-

Gloves: Wear nitrile gloves, and consider double-gloving for extended operations. Dispose of contaminated gloves in accordance with site-specific procedures and never reuse them.[9]

-

Body: A chemically resistant apron worn over a lab coat is essential to protect against spills. Ensure clothing is laundered separately from personal items.[5][9]

-

-

Respiratory Protection: A fume hood is the primary control. For situations where dust may be generated outside of a hood (e.g., large spill cleanup), a NIOSH-approved respirator with particulate filters (e.g., N95) or a combination cartridge may be required.[10] All respirator use must be in accordance with a formal respiratory protection program.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. 2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier | Properties, Safety Data & Uses | High Purity Chemical China [pipzine-chem.com]

- 4. This compound | C6H6Br2N2 | CID 817683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 3,5-Dibromo-4-methylpyridine | 3430-23-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 2-Amino-3,5-dibromo-4-methylpyridine | CymitQuimica [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Characterization of 3,5-Dibromo-4-methylpyridin-2-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3,5-Dibromo-4-methylpyridin-2-amine, a key building block in medicinal chemistry and materials science. The following sections detail the principles and experimental data associated with the structural elucidation of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference.

Introduction: The Significance of this compound

This compound, with the chemical formula C₆H₆Br₂N₂ and a molecular weight of 265.93 g/mol , is a substituted pyridine derivative.[1] Its structural features, including the bromine atoms, the amino group, and the methyl group on the pyridine ring, make it a versatile precursor in the synthesis of more complex molecules.[2][3] The precise characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final products in a research and development setting. This guide will focus on the key spectroscopic techniques used to confirm the structure and purity of this compound.

Synthesis and Physical Properties

The common synthesis route for this compound involves the bromination of 2-amino-4-methylpyridine.[1] In a typical procedure, 2-amino-4-methylpyridine is dissolved in sulfuric acid, and bromine is added dropwise at a controlled temperature.[1] The reaction mixture is then neutralized to precipitate the product, which is subsequently purified.[1] The resulting compound is typically an off-white to light yellow crystalline solid with a melting point in the range of 123-124 °C.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a 400 MHz or higher NMR spectrometer.

Data Interpretation:

The ¹H NMR spectrum of this compound in CDCl₃ exhibits three distinct signals:[1]

-

δ 8.08 (s, 1H): This singlet corresponds to the lone proton on the pyridine ring (H-6). Its downfield chemical shift is attributed to the deshielding effect of the electronegative nitrogen atom and the bromine atoms. The singlet multiplicity indicates no adjacent protons.

-

δ 4.95 (bs, 2H): This broad singlet is characteristic of the two protons of the primary amine group (-NH₂). The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

δ 2.51 (s, 3H): This singlet represents the three protons of the methyl group (-CH₃). Its upfield chemical shift is expected for a methyl group attached to an aromatic ring. The singlet multiplicity confirms the absence of neighboring protons.

Data Summary Table:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.08 | Singlet (s) | 1H | Pyridine H-6 |

| 4.95 | Broad Singlet (bs) | 2H | -NH₂ |

| 2.51 | Singlet (s) | 3H | -CH₃ |

¹H NMR Workflow:

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy

Predicted Data Interpretation:

A ¹³C NMR spectrum would be expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms and their positions on the pyridine ring.

Predicted ¹³C NMR Data Summary Table (Illustrative):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C2 (-C-NH₂) | Carbon attached to the amino group, downfield shift. |

| ~148 | C4 (-C-CH₃) | Quaternary carbon attached to the methyl group. |

| ~140 | C6 (-CH=N) | Aromatic CH adjacent to the nitrogen. |

| ~108 | C5 (-C-Br) | Carbon attached to bromine, significant upfield shift due to heavy atom effect. |

| ~105 | C3 (-C-Br) | Carbon attached to bromine, similar to C5. |

| ~20 | -CH₃ | Methyl carbon, in the typical aliphatic region. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol:

A dilute solution of the compound is introduced into a mass spectrometer, typically using electrospray ionization (ESI) for polar molecules.

Data Interpretation:

The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. A key feature would be the isotopic pattern characteristic of two bromine atoms. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance. This results in a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1.

Expected Mass Spectrum Data:

-

[M]⁺: m/z ~264, 266, 268 (in a 1:2:1 ratio)

-

[M+H]⁺: m/z ~265, 267, 269 (in a 1:2:1 ratio)

Mass Spectrometry Workflow:

Caption: General workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

The IR spectrum can be obtained by preparing a KBr pellet of the solid compound or by using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation:

While a specific experimental IR spectrum for this compound is not available in the searched results, the expected characteristic absorption bands can be predicted based on its functional groups.

Predicted IR Data Summary Table (Illustrative):

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Methyl (-CH₃) |

| 1650-1580 | C=C and C=N stretch | Pyridine Ring |

| 1640-1560 | N-H bend | Primary Amine (-NH₂) |

| 1470-1430 | C-H bend | Methyl (-CH₃) |

| 700-500 | C-Br stretch | Bromoalkane |

Conclusion

The combination of NMR, mass spectrometry, and IR spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H NMR data confirms the presence and connectivity of the protons, while mass spectrometry verifies the molecular weight and the presence of two bromine atoms. Although experimental ¹³C NMR and IR data were not found in the initial search, the predicted data, based on established principles of spectroscopy, provide a reliable framework for the full characterization of this important chemical intermediate. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and utilize this compound in their synthetic endeavors.

References

- Google Patents. (n.d.). WO2001027103A1 - Fab i inhibitors.

Sources

An In-Depth Technical Guide to Dibromodiaminopyridines: Synthesis, Characterization, and Application of C6H6Br2N2 Derivatives

This guide provides a comprehensive technical overview of the IUPAC nomenclature, synthesis, structural characterization, and reactivity of a key pyridine derivative with the molecular formula C6H6Br2N2. Focusing on the exemplary isomer, 3,5-dibromopyridine-2,6-diamine, this document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile scaffold.

Introduction: The Enduring Significance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and bioactive molecules.[1][2] Its presence in both natural products and synthetic drugs underscores its importance as a "privileged scaffold."[3] The nitrogen atom within the heterocycle imparts unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and to modulate the pKa of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Substituted pyridines, in particular, offer a rich landscape for chemical exploration. The introduction of various functional groups onto the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, which is a critical aspect of rational drug design.[4][5] Among the vast array of substituted pyridines, those bearing both amino and bromo functionalities are of particular interest. The amino groups can serve as key pharmacophoric features or as handles for further derivatization, while the bromine atoms provide reactive sites for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[6][7] This guide will delve into the specifics of one such class of compounds: dibromodiaminopyridines.

Systematic IUPAC Nomenclature of Dibromodiaminopyridine Isomers

The systematic naming of polysubstituted pyridines follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The pyridine ring is numbered starting from the nitrogen atom as position 1.[8] Substituents are then assigned the lowest possible locants, and they are listed alphabetically in the name. For disubstituted benzenes and by extension, pyridines, the relative positions of substituents can also be indicated by the prefixes ortho- (1,2), meta- (1,3), and para- (1,4), although numerical locants are preferred for unambiguous naming of polysubstituted rings.[9][10][11][12][13]

For a pyridine derivative with the molecular formula C6H6Br2N2, where there are two bromine atoms and two amino groups on the pyridine ring, several isomers are possible. The IUPAC names for some of these isomers are provided in the table below. This guide will focus on 3,5-dibromopyridine-2,6-diamine as a representative example due to its synthetic accessibility and versatile reactivity.

| IUPAC Name | CAS Number |

| 3,5-Dibromopyridine-2,6-diamine | 76942-20-6 |

| 2,5-Dibromopyridine-3,4-diamine | 221241-11-8 |

| 2,6-Dibromopyridine-3,4-diamine | 1121583-59-2 |

| 3,5-Dibromopyridin-2-amine | - |

| 4,6-Dibromopyridine-2,3-diamine | - |

Synthesis of 3,5-Dibromopyridine-2,6-diamine: A Detailed Experimental Protocol

The synthesis of 3,5-dibromopyridine-2,6-diamine can be approached through the di-amination of a suitable dibromopyridine precursor. While various methods exist for the amination of halopyridines, including traditional nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, microwave-assisted synthesis offers a rapid and efficient alternative.[14] The following protocol is a representative procedure adapted from known methodologies for the amination of dihalopyridines.[15]

Reaction Scheme

Caption: Synthetic workflow for the amination of 2,6-dibromopyridine.

Step-by-Step Methodology

-

Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2,6-dibromopyridine (1.0 mmol, 237 mg).

-

Reagent Addition: To the vessel, add copper(I) iodide (0.1 mmol, 19 mg), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 36 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Solvent and Nucleophile: Add 5 mL of a concentrated aqueous ammonia solution (28-30%).

-

Microwave Reaction: Seal the vessel and place it in a microwave reactor. Heat the reaction mixture to 180 °C and maintain this temperature for 2.5 hours with stirring.

-

Work-up: After cooling to room temperature, carefully open the vessel. Dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,5-dibromopyridine-2,6-diamine as a solid.

Structural Characterization: Spectroscopic Analysis

The unambiguous identification of the synthesized 3,5-dibromopyridine-2,6-diamine is achieved through a combination of spectroscopic techniques. The following tables summarize the expected spectroscopic data for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[16] For 3,5-dibromopyridine-2,6-diamine, the ¹H NMR spectrum is expected to be simple due to the symmetry of the molecule. The ¹³C NMR spectrum will provide information about the carbon skeleton.[4][5][17]

| ¹H NMR (400 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~6.5-7.0 | s (broad) |

| ~7.8-8.0 | s |

| ¹³C NMR (100 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 | C-2, C-6 |

| ~145-150 | C-4 |

| ~100-105 | C-3, C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[16] The IR spectrum of 3,5-dibromopyridine-2,6-diamine is expected to show characteristic absorption bands for the N-H bonds of the amino groups and the C=C and C=N bonds of the pyridine ring.[18]

| Infrared (IR) Spectroscopy (KBr Pellet) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (asymmetric and symmetric) |

| 1620-1580 | N-H bending (scissoring) |

| 1550-1450 | C=C and C=N stretching (aromatic ring) |

| 800-700 | C-H out-of-plane bending |

| 600-500 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,5-dibromopyridine-2,6-diamine, the mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms.[19]

| Mass Spectrometry (Electron Ionization, EI) | |

| m/z | Assignment |

| 267, 269, 271 | [M]⁺ (isotopic cluster for 2 Br atoms) |

| 188, 190 | [M - Br]⁺ |

| 109 | [M - 2Br]⁺ |

Chemical Reactivity and Synthetic Utility: A Gateway to Novel Molecular Architectures

The chemical reactivity of 3,5-dibromopyridine-2,6-diamine is dominated by the presence of the two bromine atoms, which are susceptible to a variety of palladium-catalyzed cross-coupling reactions.[6] This makes it a valuable building block for the synthesis of more complex, highly functionalized pyridine derivatives.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. 3,5-Dibromopyridine-2,6-diamine can undergo sequential or double Suzuki-Miyaura reactions with aryl or vinyl boronic acids to introduce new substituents at the 3- and 5-positions.[7][20][21]

Caption: Suzuki-Miyaura cross-coupling of 3,5-dibromopyridine-2,6-diamine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. While the starting material already contains amino groups, the bromine atoms can be replaced by other amino functionalities through this powerful reaction, further expanding the chemical space accessible from this scaffold.[22]

Caption: Buchwald-Hartwig amination of 3,5-dibromopyridine-2,6-diamine.

Conclusion: A Versatile Building Block for Drug Discovery and Beyond

Dibromodiaminopyridines, exemplified by 3,5-dibromopyridine-2,6-diamine, represent a class of highly versatile and synthetically valuable building blocks. Their straightforward synthesis, coupled with the rich reactivity of the bromine and amino substituents, provides a powerful platform for the generation of diverse molecular libraries. The strategic application of modern cross-coupling methodologies allows for the precise and controlled introduction of a wide range of functional groups, making these compounds invaluable for structure-activity relationship (SAR) studies in drug discovery programs. For researchers and scientists in the pharmaceutical and agrochemical industries, a thorough understanding of the chemistry of these pyridine derivatives is essential for the development of novel and effective chemical entities.

References

- Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112.

- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.